Cas no 2229422-62-0 (1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-one)

1,1,1-Trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-one is a fluorinated nitroheterocyclic compound with potential applications in pharmaceutical and agrochemical research. Its structure combines a trifluoromethyl ketone moiety with a nitro-substituted pyrazole ring, offering unique reactivity and electronic properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro-pyrazole component provides a versatile scaffold for further functionalization. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or ligand-receptor interactions. Its well-defined structure and high purity make it suitable for mechanistic studies and structure-activity relationship investigations in medicinal chemistry.
1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-one structure
2229422-62-0 structure
Product Name:1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-one
CAS No:2229422-62-0
MF:C6H4F3N3O3
MW:223.109471321106
CID:6270143
PubChem ID:165633801
Update Time:2025-10-16

1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-one
    • 2229422-62-0
    • EN300-1940925
    • Inchi: 1S/C6H4F3N3O3/c7-6(8,9)5(13)1-3-4(12(14)15)2-10-11-3/h2H,1H2,(H,10,11)
    • InChI Key: QOLOGXZSKOYRIE-UHFFFAOYSA-N
    • SMILES: FC(C(CC1=C(C=NN1)[N+](=O)[O-])=O)(F)F

Computed Properties

  • Exact Mass: 223.02047548g/mol
  • Monoisotopic Mass: 223.02047548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 91.6Ų

1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-one Pricemore >>

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Additional information on 1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-one

Introduction to 1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-one (CAS No. 2229422-62-0)

1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-one (CAS No. 2229422-62-0) is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound features a trifluoromethyl group and a nitro-substituted pyrazole moiety, which endow it with a range of interesting properties and reactivity profiles.

The trifluoromethyl group is known for its strong electron-withdrawing effect and high lipophilicity, making it a valuable functional group in the design of bioactive molecules. The presence of this group can significantly influence the pharmacokinetic properties of a compound, such as its metabolic stability and ability to cross biological membranes. Additionally, the nitro group on the pyrazole ring provides further electronic and steric effects that can modulate the compound's reactivity and biological activity.

In the context of pharmaceutical research, 1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-one has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that compounds with similar structures exhibit promising activities against various biological targets, including enzymes, receptors, and ion channels. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated potent inhibitory activity against a specific kinase involved in cancer cell proliferation.

The pyrazole ring is a well-known heterocyclic scaffold that is widely used in medicinal chemistry due to its ability to form hydrogen bonds and π-stacking interactions with biological targets. The substitution of the pyrazole ring with different functional groups can lead to a diverse range of bioactive molecules with varied pharmacological profiles. In the case of 1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-one, the combination of the trifluoromethyl and nitro groups enhances its potential as a scaffold for further chemical modifications.

Beyond its pharmaceutical applications, 1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-one has also been investigated for its use in materials science. The presence of fluorine atoms can improve the thermal stability and chemical resistance of polymers and coatings. Moreover, the nitro group can impart additional functionalities such as UV absorption and flame retardancy. These properties make 1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-one an attractive candidate for developing advanced materials with enhanced performance characteristics.

In terms of synthetic chemistry, 1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-one can be synthesized through a multi-step process involving the reaction of trifluoroacetyl chloride with 4-nitropyrazole. The synthesis typically involves careful control of reaction conditions to ensure high yields and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, which is an important consideration for both industrial scale-up and regulatory compliance.

The physical properties of 1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-one are also noteworthy. It is generally a solid at room temperature with a melting point ranging from 75°C to 80°C. The compound is soluble in common organic solvents such as dichloromethane and acetonitrile but exhibits limited solubility in water due to its hydrophobic nature. These properties make it suitable for various analytical techniques such as NMR spectroscopy and mass spectrometry.

In conclusion, 1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-y l)propan - 2 - one (CAS No. 2 2 9 4 2 2 - 6 2 - 0) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique chemical structure provides a robust platform for further research and development, making it an exciting area of study for chemists and materials scientists alike.

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